molecular formula C8H7N3 B14508953 2-Imino-2H-indol-3-amine CAS No. 63878-62-6

2-Imino-2H-indol-3-amine

Cat. No.: B14508953
CAS No.: 63878-62-6
M. Wt: 145.16 g/mol
InChI Key: QLALMRZJZDIHFG-UHFFFAOYSA-N
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Description

2-Imino-2H-indol-3-amine is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Imino-2H-indol-3-amine typically involves the reaction of indole derivatives with suitable reagents. One common method is the reaction between indoles and nitrostyrene in the presence of phosphorous acid, resulting in the formation of 4′-phenyl-4′H-spiro[indole-3,5′-isoxazoles], which can be further transformed into aminated indoles using hydrazine hydrate under microwave-assisted heating .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles is often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Imino-2H-indol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into more reduced forms, often using reagents like sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted indoles, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

2-Imino-2H-indol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Imino-2H-indol-3-amine involves its interaction with various molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing biological processes such as enzyme inhibition and receptor modulation . The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness: 2-Imino-2H-indol-3-amine is unique due to its specific structure, which allows for diverse chemical reactivity and potential biological activities

Properties

CAS No.

63878-62-6

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

3-iminoindol-2-amine

InChI

InChI=1S/C8H7N3/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H,(H3,9,10,11)

InChI Key

QLALMRZJZDIHFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=N)C(=N2)N

Origin of Product

United States

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